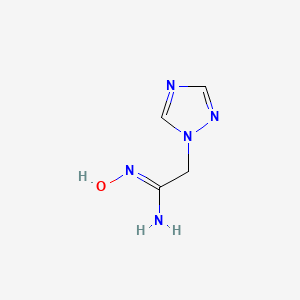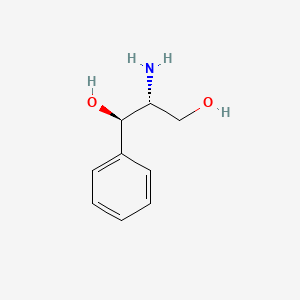
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol
Descripción general
Descripción
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it optically active. It is commonly used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol typically involves the reduction of the corresponding nitro compound or the amino alcohol. One common method includes the catalytic hydrogenation of 2-nitro-1-phenyl-1,3-propanediol using a palladium catalyst under hydrogen gas. Another approach involves the reduction of 2-nitro-1-phenyl-1,3-propanediol with sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The choice of catalyst and solvent is crucial for the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various amino alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with proteins, altering their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Comparison: (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, it may exhibit different biological activities and interactions. The presence of the phenyl group also differentiates it from other similar compounds, influencing its reactivity and applications.
Propiedades
IUPAC Name |
(1R,2R)-2-amino-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCGVCVPNPBJIG-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46032-98-8 | |
| Record name | (1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46032-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-phenyl-1,3-propanediol, threo-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046032988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [R(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-1-PHENYL-1,3-PROPANEDIOL, THREO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q33891T0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (1R,2R)-2-amino-1-phenylpropane-1,3-diol in organic synthesis?
A1: (1R,2R)-2-amino-1-phenylpropane-1,3-diol serves as a key starting material for synthesizing various chiral compounds. It is particularly useful in the following applications:
- Synthesis of chiral oxazaborolidines: This compound acts as a precursor for chiral oxazaborolidines, which function as catalysts in the enantioselective reduction of aromatic ketones to chiral secondary alcohols. []
- Synthesis of modified nucleosides: Researchers have utilized (1R,2R)-2-amino-1-phenylpropane-1,3-diol to create a fluorine-substituted puromycin derivative. This derivative helps investigate the mechanism of ribosome-catalyzed peptide bond formation. []
- Synthesis of (S,S)-reboxetine: This compound serves as a starting point in two distinct synthetic routes for producing (S,S)-reboxetine, a norepinephrine reuptake inhibitor. One approach uses it to construct the core structure through rearrangement reactions, while another utilizes it to introduce specific substituents. []
Q2: Can you explain the stereospecific rearrangement of (1R,2R)-2-amino-1-phenylpropane-1,3-diol derivatives?
A2: Researchers observed that linear β-amino alcohols derived from (1R,2R)-2-amino-1-phenylpropane-1,3-diol undergo a stereospecific rearrangement in the presence of trifluoroacetic anhydride and triethylamine. [] This reaction proceeds through an aziridinium intermediate, resulting in the formation of specific stereoisomers of the rearranged product. This approach is particularly valuable for synthesizing molecules with defined stereochemistry, which is crucial for their biological activity.
Q3: How is (1R,2R)-2-amino-1-phenylpropane-1,3-diol used in analytical chemistry?
A3: (1R,2R)-2-amino-1-phenylpropane-1,3-diol has been successfully used as an internal standard in the chiral separation and determination of alprenolol enantiomers by capillary electrophoresis. [] Its inclusion allows for accurate quantification of alprenolol enantiomers in complex mixtures, such as rat serum.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


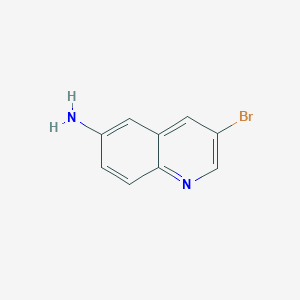

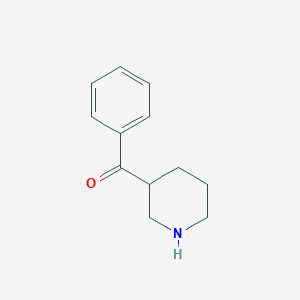
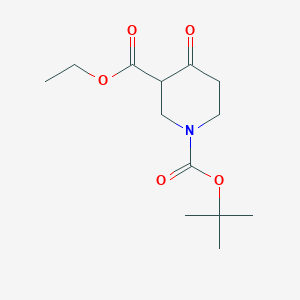
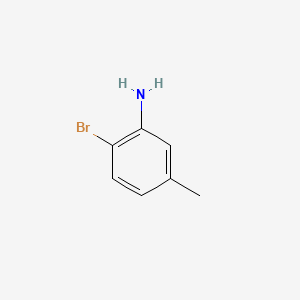
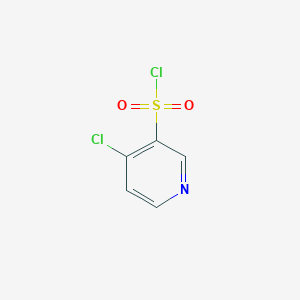


![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

